molecular formula C24H26N4O4 B1684473 Cudc-101 CAS No. 1012054-59-9

Cudc-101

Cat. No. B1684473
M. Wt: 434.5 g/mol
InChI Key: PLIVFNIUGLLCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CUDC-101 is a novel, small-molecule, anticancer agent that targets histone deacetylase (HDAC), EGF receptor (EGFR), and HER2 . It has potent antiproliferative and proapoptotic activity in cultured tumor cells and in vivo xenograft models .


Synthesis Analysis

CUDC-101 was created by introducing hydroxamic acid (functional group for HDAC inhibition) with a flexible side chain onto the methoxyethoxy group of the phenylaminoquinazoline backbone of the RTK inhibitor .


Molecular Structure Analysis

The molecular formula of CUDC-101 is C24H26N4O4 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

CUDC-101 potently inhibits HDAC, EGFR, and HER2 . It synergistically blocks key regulators of EGFR/HER2 signaling pathways, also attenuating multiple compensatory pathways, such as AKT, HER3, and MET, which enable cancer cells to escape the effects of conventional EGFR/HER2 inhibitors .


Physical And Chemical Properties Analysis

The exact mass of CUDC-101 is 434.20 and its molecular weight is 434.49 .

Scientific Research Applications

Enhancing Developmental Competence of Pig SCNT Embryos

CUDC-101, a histone deacetylase inhibitor, was found to improve both in vitro and in vivo developmental competence of pig somatic cell nuclear transfer (SCNT) embryos. It significantly increased the blastocyst rate and enhanced nuclear reprogramming, suggesting potential applications in developmental biology and animal cloning (Jin et al., 2014).

Overcoming Drug Resistance in Cancer Cells

CUDC-101, a multitargeted inhibitor of HDAC, EGFR, and HER2, showed potency against various cancer cell lines. It demonstrated significant anti-proliferative and pro-apoptotic activities, and its ability to modulate ABC drug transporters ABCB1 and ABCG2 in cancer cells suggests its potential in overcoming multidrug resistance in cancer treatment (Wu et al., 2014).

Treatment of Head and Neck Squamous Cell Carcinoma

In a Phase I study, CUDC-101 was combined with cisplatin–radiotherapy for the treatment of head and neck squamous cell carcinoma (HNSCC). The maximum tolerated dose of CUDC-101–based combination therapy was established, showing potential as a feasible treatment for HNSCC (Galloway et al., 2015).

Pharmacokinetics in Rats

A study on the pharmacokinetics of CUDC-101 in rats provided insights into its bioavailability and metabolism. This information is crucial for understanding the drug's behavior in biological systems and guiding its clinical application (Zhang et al., 2014).

Preventing Cancer Cell Migration and Invasion

CUDC-101 was found effective in inhibiting cancer cell migration and invasion, suggesting its potential role in preventing cancer metastasis. This provides a new avenue for research into cancer treatment, particularly in targeting the mechanisms of metastasis (Wang et al., 2013).

Potent Anticancer Activity

CUDC-101's anticancer activity was demonstrated in various cancer cell lines, including those resistant to other drugs. It effectively disrupted key survival signaling pathways in cancer cells, showcasing its potential as a powerful anticancer agent (Lai et al., 2010).

Treating Anaplastic Thyroid Cancer

CUDC-101 showed promising results in treating anaplastic thyroid cancer (ATC), one of the most lethal human malignancies. It inhibited cellular proliferation, migration, and induced cell death, providing a preclinical basis for its evaluation in ATC therapy (Zhang et al., 2015).

Applications in Various Advanced Cancers

A phase I study of CUDC-101 in patients with advanced solid tumors, including head and neck, gastric, breast, liver, and non-small cell lung cancer, evaluated its safety and tolerability. The study demonstrated preliminary evidence of antitumor activity, expanding its potential applications across various cancer types (Shimizu et al., 2014).

Overcoming Drug Resistance Mechanisms

CUDC-101's ability to reverse multiple mechanisms of drug resistance in cancer therapy was highlighted. It showed potential as a novel MDR reversal agent, suggesting its use in combination with conventional cancer chemotherapeutic regimens (To et al., 2013).

Radiosensitization in Pancreatic Cancer Cells

CUDC-101 enhanced the radiosensitivity of pancreatic cancer cells, suggesting its potential as a radiosensitizer in cancer treatment. This finding opens up new possibilities for combining radiotherapy with HDAC inhibitors in pancreatic cancer therapy (Moertl et al., 2019).

Treating Castration-Resistant Prostate Cancer

In a study exploring CUDC-101's efficacy against castration-resistant prostate cancer (CRPC), it was found to inhibit both the full-length androgen receptor and AR variant AR-V7, suggesting a novel therapeutic approach for CRPC (Sun et al., 2016).

Overcoming Arsenic Trioxide Resistance in Acute Promyelocytic Leukemia

CUDC-101 was found to overcome resistance to arsenic trioxide in acute promyelocytic leukemia, demonstrating its potential as an effective treatment option for this specific leukemia, especially in resistant cases (Zhang et al., 2020).

Enhancing Radiosensitivity of GBM Cells

CUDC-101 enhanced the radiosensitivity of glioblastoma multiforme cells, indicating its utility as a tumor-specific radiosensitizer and its potential role in improving radiotherapy outcomes for GBM (Schlaff et al., 2015).

Safety And Hazards

CUDC-101 is toxic and contains a pharmaceutically active ingredient. It can introduce adverse effects related to pharmacokinetics, toxicity, and patient compliance . It is a moderate to severe irritant to the skin and eyes .

Future Directions

CUDC-101 has the potential to dramatically improve the treatment of heterogeneous and drug-resistant tumors that cannot be controlled with single-target agents . It may be a potential therapeutic option for the treatment of bladder cancer . Further understanding of bladder cancer through molecular biology and genetics studies has led to the development of diagnostic and therapeutic modalities for localized and advanced bladder cancer .

properties

IUPAC Name

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIVFNIUGLLCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143784
Record name CUDC-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cudc-101

CAS RN

1012054-59-9
Record name CUDC-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CUDC-101
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CUDC-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUDC-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cudc-101
Reactant of Route 2
Reactant of Route 2
Cudc-101
Reactant of Route 3
Reactant of Route 3
Cudc-101
Reactant of Route 4
Cudc-101
Reactant of Route 5
Reactant of Route 5
Cudc-101
Reactant of Route 6
Cudc-101

Citations

For This Compound
1,080
Citations
X Cai, HX Zhai, J Wang, J Forrester, H Qu… - Journal of medicinal …, 2010 - ACS Publications
… Here, we describe the design, synthesis, and structure−activity relationship (SAR) of these novel compounds and the identification of 8 (CUDC-101) as a clinical candidate currently in …
Number of citations: 287 pubs.acs.org
CJ Lai, R Bao, XU Tao, J Wang, R Atoyan, H Qu… - Cancer research, 2010 - AACR
… Here, we report CUDC-101, a small molecule rationally … We show that CUDC-101 effectively suppresses the … Mechanistic studies reveal that CUDC-101 not only directly inhibits both …
Number of citations: 215 aacrjournals.org
Q Zhanga, C Wenb, JM Zheng Xiangc, X Wangc - bms-863233inhibitor.com
… Based on these promising data, CUDC-101 is currently … method for determination of CUDC-101. Herein we report the … 031 analytical method for the quantitation of CUDC-101 in …
Number of citations: 0 bms-863233inhibitor.com
L Zhang, Y Zhang, A Mehta, M Boufraqech, S Davis… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… Recently, a Phase I study of CUDC-101 reported that CUDC-101 was tolerated and showed some preliminary evidence of antitumor activity. Pharmacodynamic analysis in skin biopsy …
Number of citations: 63 www.ncbi.nlm.nih.gov
J Wang, K Selmi, M Samson, J Forrester, R Atoyan… - Cancer Research, 2011 - AACR
… in regulating cell motility, and demonstrate that CUDC-101 can induce E-cadherin … CUDC-101 reduces tumor cell migration and invasion. Together, our findings suggest that CUDC-101, …
Number of citations: 0 aacrjournals.org
Z Wang, L Li, C Chu, X Wei, Q Liu… - International …, 2023 - spandidos-publications.com
… The results of the present study also suggested that in CUDC-101-treated bladder cancer cells, CUDC-101 could inhibit differentiation and enhanced apoptotic cell death through the …
Number of citations: 5 www.spandidos-publications.com
T Shimizu, PM LoRusso, KP Papadopoulos… - Clinical cancer …, 2014 - AACR
… In our first-in-human phase I study, CUDC-101 can be safely … CUDC-101 effectively inhibited HDAC activity at the 275-mg/m 2 dose level. Continued clinical development of CUDC-101 …
Number of citations: 71 aacrjournals.org
J Wang, NW Pursell, MES Samson, R Atoyan… - Molecular cancer …, 2013 - AACR
… To explore the antidrug resistance activity of CUDC-101, we first attempted to generate CUDC-101–resistant cells from EGFR inhibitor-sensitive NSCLC HCC827 cells, which harbor …
Number of citations: 74 aacrjournals.org
M Ji, Z Li, Z Lin, L Chen - American Journal of Cancer Research, 2018 - ncbi.nlm.nih.gov
… , CUDC-101, combined with gemcitabine in PC cell lines. In vitro, we found that Co-treatment with CUDC-101 and … In addition, CUDC-101 enhanced gemcitabine-induced apoptosis via …
Number of citations: 24 www.ncbi.nlm.nih.gov
H Sun, SN Mediwala, AT Szafran, MA Mancini… - Hormones and …, 2016 - Springer
… , CUDC-101 was more effective than AR-V7 silencing, raising the prospect that CUDC-101 has additional targets beside AR-V7. In support of this, we found that CUDC-101 increased …
Number of citations: 21 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.